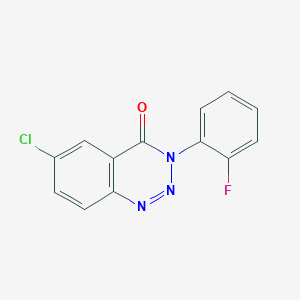![molecular formula C15H11N3O3S B15169138 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione CAS No. 905819-12-7](/img/structure/B15169138.png)
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique combination of thiazole, indole, and pyrrolidine moieties
Méthodes De Préparation
The synthesis of 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazole precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Thiazole derivatives: Compounds with thiazole rings also show diverse biological and chemical properties.
Pyrrolidine derivatives: These compounds are known for their versatility in drug discovery and materials science.
Propriétés
Numéro CAS |
905819-12-7 |
|---|---|
Formule moléculaire |
C15H11N3O3S |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
1-(4-acetyl-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H11N3O3S/c1-8(19)17-10-5-3-2-4-9(10)13-14(17)22-15(16-13)18-11(20)6-7-12(18)21/h2-5H,6-7H2,1H3 |
Clé InChI |
QKBIVYFEXQAWGV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


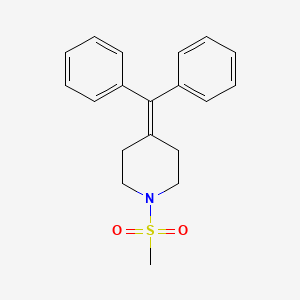
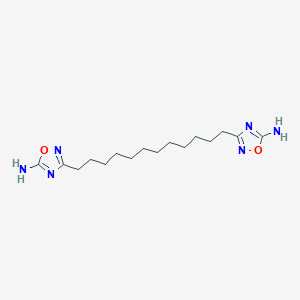
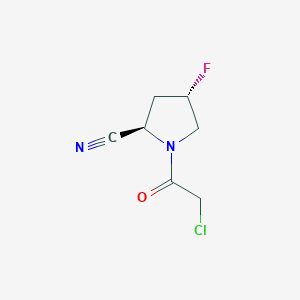
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
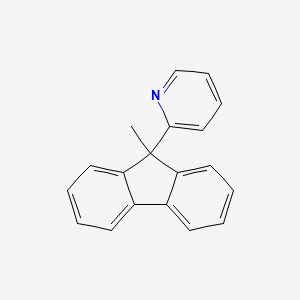
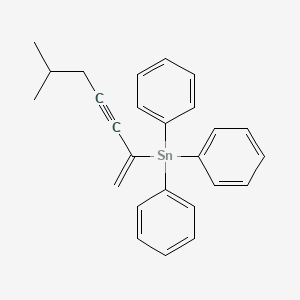
![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)
![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)

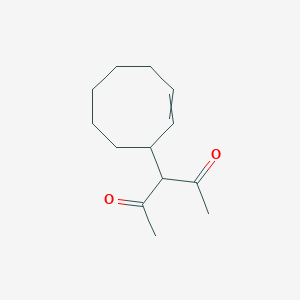
![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
